Product packaging for 2-Bromo-5-sulfanylbenzoic acid(Cat. No.:CAS No. 84889-60-1)

2-Bromo-5-sulfanylbenzoic acid

Cat. No.: B2991299
CAS No.: 84889-60-1
M. Wt: 233.08
InChI Key: RTXOJNLOUCCMNR-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfanylbenzoic acid (CAS 61954-80-1) is a brominated benzoic acid derivative incorporating a sulfanyl (mercapto) functional group. With the molecular formula C 7 H 5 BrO 2 S and a molecular weight of 233.08 g/mol, this compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research . The distinct substitution pattern of bromine and sulfanyl groups on the benzoic acid scaffold makes this compound a valuable precursor for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science . The bromine atom can act as a site for further functionalization, while the sulfanyl group offers additional reactivity for synthesizing disulfides or other sulfur-containing compounds . Safety and Handling: This chemical is classified with safety warnings indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Note on Nomenclature: Researchers should verify compound identifiers carefully. This compound (CAS 61954-80-1) is distinct from 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1), which features a sulfamoyl group (-SO 2 NH 2 ) and has different applications, including research on antihypertensive agents . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2S B2991299 2-Bromo-5-sulfanylbenzoic acid CAS No. 84889-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOJNLOUCCMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 Sulfanylbenzoic Acid and Its Precursors

Rational Design of Synthetic Routes to 2-Bromo-5-sulfanylbenzoic Acid

The rational design of a synthetic pathway to this compound typically begins with a commercially available substituted benzoic acid. The core challenge lies in the regioselective introduction of the bromo and sulfanyl (B85325) groups. The electronic properties of the existing substituents on the benzene (B151609) ring heavily influence the position of incoming electrophiles or the success of nucleophilic substitution reactions.

The introduction of a bromine atom at a specific position on the benzoic acid ring is a critical step. The directing effects of the existing functional groups (carboxyl and a precursor to the sulfanyl group, or the sulfanyl group itself) govern the regioselectivity of electrophilic aromatic bromination.

Starting from 3-Methoxybenzoic Acid: A common precursor is 3-methoxybenzoic acid. The methoxy (B1213986) group is an ortho-, para-director. To achieve bromination at the 2-position, which is ortho to the methoxy group and meta to the carboxyl group, specific conditions are required. A patented method describes the bromination of m-methoxybenzoic acid using a brominating agent in a halogenated hydrocarbon solvent, catalyzed by a bromination initiator, a cocatalyst, and sulfuric acid. google.com This process can achieve high yields, reportedly over 92%, with high purity. google.com

Directing Group Effects: The carboxyl group is a deactivating, meta-directing group, while the sulfanyl group (or a protected version) is an activating, ortho-, para-directing group. If starting with 3-sulfanylbenzoic acid, the sulfanyl group would direct bromination to the ortho and para positions (positions 2, 4, and 6). The desired 2-bromo isomer would be one of the products, but separation from other isomers might be necessary. Theoretical analyses and experimental results show that for a substrate like 3-hydroxybenzonitrile, bromination predominantly occurs at the position ortho to the hydroxyl group and meta to the nitrile. nih.gov A similar directing effect can be anticipated for 3-sulfanylbenzoic acid.

Brominating Agents: Various brominating agents can be employed, each with different reactivity and selectivity. N-Bromosuccinimide (NBS) is a common choice for regioselective brominations. nih.gov Other reagents include bromine in the presence of a Lewis acid, or combinations like potassium bromate (B103136) and sulfuric acid. google.com The choice of reagent and reaction conditions (solvent, temperature) is crucial for controlling the regioselectivity. For instance, the bromination of 2-methylbenzoic acid with bromine in concentrated sulfuric acid yields a mixture of isomers, whereas using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid can provide the desired 5-bromo isomer in high yield. chemicalbook.com

Table 1: Comparison of Bromination Reagents and Conditions

Starting Material Brominating Agent/Conditions Product(s) Yield Purity Reference
m-methoxybenzoic acid N-bromosuccinimide, KBrO₃, Red P, H₂SO₄, Chloroform (B151607) 2-bromo-5-methoxybenzoic acid 92.7% 99.2% google.com
3-methoxybenzoic acid Alkali metal bromide, Bromate, Organic acid 2-bromo-5-methoxybenzoic acid High High google.com
Salicylic (B10762653) acid Tetrabutylammonium bromide, O₂, NaVO₃, AlCl₃, 1,4-Dioxane 5-bromo-2-hydroxybenzoic acid High High google.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Introducing the sulfanyl (-SH) group onto the aromatic ring is another key transformation. This is often accomplished by converting a different functional group into the desired thiol.

Reduction of a Sulfonyl Chloride: A common method involves the synthesis of a sulfonyl chloride derivative, which is then reduced to the sulfanyl group. For example, 4-chlorobenzoic acid can be treated with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. wikipedia.org This sulfonyl chloride can then be subjected to further reactions. The reduction of a sulfonyl chloride to a thiol can be achieved using various reducing agents, such as zinc and acid, or tin(II) chloride.

From an Amino Group via Diazotization: An alternative route starts with an amino-substituted benzoic acid. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. The diazonium salt can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol. This is a variation of the Sandmeyer reaction. researchgate.net

From Disulfides: Another approach involves the preparation of a disulfide, such as the dimethyl ester of 2,2'-dicarboxy-diphenyl-disulfide, which can be cleaved to form the corresponding thiol. google.com The cleavage of the disulfide bond is typically achieved through reduction.

Convergent Synthesis Approaches for this compound Analogs

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages. This approach can be highly efficient for creating a library of analogs, as different fragments can be mixed and matched.

For analogs of this compound, a convergent strategy might involve the Suzuki or other cross-coupling reactions. For instance, a boronic acid derivative of a benzoic acid fragment could be coupled with a bromo-thiophenol derivative. This allows for modularity in the synthesis, where different building blocks can be used to generate a variety of structurally related compounds.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing reaction time and cost. Key parameters to consider include temperature, solvent, catalyst, and stoichiometry of reagents.

For the bromination of m-methoxybenzoic acid, a patent describes that controlling the reaction temperature between -10 °C and 80 °C and the reaction time between 1 and 24 hours is crucial. google.com The molar ratios of the starting material to the brominating agent, initiator, and cocatalyst are also finely tuned to achieve optimal results. google.com For instance, a molar ratio of m-methoxybenzoic acid to the brominating reagent of 1:(0.6-3.0) is suggested. google.com Post-reaction workup, such as quenching with ice water and recrystallization from a suitable solvent like methanol, is also critical for isolating a pure product. google.comgoogle.com

Table 2: Optimization Parameters for the Synthesis of 2-Bromo-5-methoxybenzoic acid

Parameter Range/Value Effect on Yield/Purity Reference
Temperature -10 °C to 80 °C Affects reaction rate and selectivity google.com
Reaction Time 1 to 24 hours Ensures completion of the reaction google.com
Molar Ratio (Substrate:Brominating Agent) 1 : (0.6-3.0) Optimizes reagent usage and minimizes byproducts google.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry aims to make chemical processes more environmentally friendly. This includes using safer solvents, reducing waste, and improving energy efficiency. atiner.grmun.ca

Safer Solvents: Traditional syntheses often use halogenated solvents like chloroform or dichloromethane. google.com Green chemistry encourages the use of less hazardous alternatives such as water, ethanol, or supercritical fluids. skpharmteco.com Some modern bromination methods utilize water as a solvent. google.com

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum proportion of the atoms from the reactants are incorporated into the final product.

Energy Efficiency: Microwave-assisted synthesis can be a more energy-efficient method compared to conventional heating, often leading to shorter reaction times and higher yields. atiner.gr

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing heat transfer in large reactors, handling large quantities of potentially hazardous materials, and minimizing cost.

A practical industrial process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was successfully scaled up to a 70 kg batch size. researchgate.net This process involved six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. researchgate.net Key to the successful scale-up was the optimization of reaction conditions and the use of cost-effective reagents. researchgate.net For large-scale bromination, managing the exothermic nature of the reaction is critical for safety and to prevent the formation of byproducts. The choice of equipment, process control, and safety protocols are all crucial for a successful and safe industrial synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Sulfanylbenzoic Acid

Reactivity of the Bromo Substituent in 2-Bromo-5-sulfanylbenzoic Acid

The bromo substituent attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through substitution and cross-coupling reactions.

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups (bromo and carboxyl), which can facilitate nucleophilic aromatic substitution (SNAr). In this type of reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (bromide). libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex can be delocalized across the aromatic system and onto the oxygen atoms of the carboxylic acid group. libretexts.org This stabilization, however, competes with the general reluctance of aryl halides to undergo this type of substitution compared to those with more strongly activating groups like a nitro group. libretexts.org The reaction typically requires strong nucleophiles and may necessitate elevated temperatures.

The general mechanism is as follows:

Addition of the Nucleophile: The nucleophile attacks the carbon attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the Leaving Group: The aromaticity is restored as the bromide ion is expelled, resulting in the substituted product.

The bromo group makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl compounds. libretexts.orgresearchgate.net The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the bromo substituent on this compound a reliable reaction site. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Interactive Data Table: Typical Conditions for Suzuki Coupling

Component Example Purpose
Aryl Halide This compound Substrate providing one carbon framework
Organoboron Reagent Phenylboronic acid Substrate providing the second carbon framework
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ To catalyze the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ To facilitate the transmetalation step
Solvent Toluene, Dioxane, Water/Isopropanol To dissolve reactants and facilitate reaction

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form arylalkynes. libretexts.org This transformation is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine (B128534) or piperidine, which also serves as the solvent. libretexts.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature, which preserves sensitive functional groups. wikipedia.org The Sonogashira coupling is highly valued for its efficiency in creating carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.orgresearchgate.net Similar to the Suzuki reaction, aryl bromides are effective substrates. wikipedia.org

Interactive Data Table: Typical Conditions for Sonogashira Coupling

Component Example Purpose
Aryl Halide This compound Substrate providing the aryl group
Terminal Alkyne Phenylacetylene Substrate providing the alkynyl group
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ Primary catalyst for the cross-coupling cycle
Copper(I) Co-catalyst CuI Facilitates the formation of a key copper acetylide intermediate
Base Triethylamine (Et₃N), Piperidine Acts as a base and often as the solvent
Solvent THF, DMF To dissolve reactants if the amine base is not used as the solvent

Chemical Transformations of the Sulfanyl (B85325) Group in this compound

The sulfanyl (-SH) group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.

The sulfur atom in the sulfanyl group exists in its most reduced state (-2) and can be readily oxidized.

Oxidation to Disulfide: Mild oxidizing agents can induce the coupling of two thiol molecules to form a disulfide (-S-S-). This reaction involves the formation of a sulfur-sulfur bond. A variety of reagents, including molecular oxygen, halogens (like bromine or iodine), or hydrogen peroxide, can effect this transformation. researchgate.net For this compound, this would result in the formation of a symmetrical disulfide dimer.

Oxidation to Sulfonate: Stronger oxidizing conditions will convert the sulfanyl group to higher oxidation states. The ultimate oxidation product is a sulfonic acid (-SO₃H), where the sulfur atom is in the +6 oxidation state. Reagents such as nitric acid or potassium permanganate (B83412) can achieve this. The resulting 2-bromo-5-sulfobenzoic acid is a sulfonic acid derivative. sigmaaldrich.com The introduction of a sulfonic acid group can significantly alter the physical properties of the molecule, notably increasing its water solubility. mdpi.com

Reduction of the sulfanyl group itself is not a common transformation as it is already in a low oxidation state. However, the corresponding disulfide can be easily reduced back to the thiol using various reducing agents like zinc in acid or sodium borohydride.

The sulfanyl group is an excellent nucleophile, readily participating in reactions to form thioethers (sulfides).

S-Alkylation: In the presence of a base, the thiol is deprotonated to form a more potent thiolate anion. This thiolate can then react with alkyl halides via an SN2 mechanism to yield an S-alkylated product, a thioether. This is a common and efficient method for forming carbon-sulfur bonds.

S-Arylation: The formation of a diaryl sulfide (B99878) (S-arylation) can be more challenging and often requires transition-metal catalysis, analogous to the cross-coupling reactions seen with the bromo group. researchgate.net Copper- or palladium-catalyzed C–S cross-coupling reactions are modern methods used to couple thiols with aryl halides. researchgate.net This allows for the synthesis of 2-bromo-5-(arylthio)benzoic acids.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group (-COOH) is a classic functional group in organic chemistry with well-established reactivity. Its primary reactions involve the acidic proton and the electrophilic carbonyl carbon.

Acidity and Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. This property is often used in purification or to modify the solubility of the compound.

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. The Fischer esterification is a classic example, typically requiring refluxing the carboxylic acid with an excess of alcohol and a catalytic amount of a strong acid like sulfuric acid.

Amide Formation: Direct reaction with amines to form amides is generally unfavorable and requires very high temperatures. A more common and efficient method involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This activated intermediate then reacts readily with an amine to form the corresponding amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to avoid the unintended reduction of other functional groups present in the molecule.

Derivatization Reactions (Esterification, Amidation)

Derivatization reactions involving the carboxylic acid and sulfanyl functional groups of this compound are theoretically plausible but are not specifically detailed in accessible literature.

Esterification: The carboxylic acid group is expected to undergo esterification under standard conditions (e.g., Fischer-Speier esterification with an alcohol in the presence of a strong acid catalyst). The reaction would involve the protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol, to form the corresponding ester. However, no specific examples or yield data for the esterification of this compound are documented.

Amidation: Similarly, the formation of amides from the carboxylic acid moiety is an anticipated reaction. This would typically proceed via activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents like HATU) followed by reaction with a primary or secondary amine. Research on related compounds, such as the synthesis of substituted sulfamoyl benzamidothiazoles, utilizes amide bond formation, suggesting the carboxyl group on the bromo-benzoic acid scaffold is amenable to such transformations. prepchem.com However, specific protocols and outcomes for the amidation of this compound itself are not reported.

The sulfanyl (-SH) group also presents a site for derivatization, such as alkylation to form thioethers, but specific studies on this pathway for the title compound are absent.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures and often a catalyst, such as copper powder in quinoline. The presence of the electron-withdrawing bromine and sulfanyl groups on the benzene ring would influence the electronic environment and potentially affect the conditions required for decarboxylation. However, there are no specific studies or established protocols in the surveyed literature that describe the decarboxylation of this compound.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

A thorough search for kinetic and thermodynamic data for any reaction involving this compound yielded no results. Such studies, which are crucial for understanding reaction rates, mechanisms, and equilibria, have not been published for this compound. The lack of this fundamental data further underscores the limited extent to which this specific chemical has been investigated.

Strategic Derivatization and Functionalization of 2 Bromo 5 Sulfanylbenzoic Acid

Synthesis of Heterocyclic Systems Incorporating 2-Bromo-5-sulfanylbenzoic Acid Moieties (e.g., benzo[b]thiophenes)

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an aromatic ring, makes it an ideal precursor for the synthesis of sulfur-containing heterocycles, most notably substituted benzo[b]thiophenes. The bromine atom at the 2-position remains on the benzene (B151609) ring, influencing the electronic properties and providing a site for further functionalization of the resulting heterocycle.

A prominent and efficient method for constructing the benzo[b]thiophene core is through the reaction of a thiosalicylic acid derivative with an α-haloketone, followed by an intramolecular cyclization. rsc.org In a one-pot synthesis, 2-mercaptobenzoic acid reacts with various substituted aryl bromomethyl ketones in the presence of a base like triethylamine (B128534). rsc.org The reaction proceeds via a nucleophilic (SN2) attack of the sulfhydryl group on the bromomethyl ketone, forming an intermediate S-alkenylated sulfanylbenzoic acid. This intermediate then undergoes an in-situ intramolecular cyclization to furnish the 2-aroylbenzo[b]thiophen-3-ol scaffold in high yields. rsc.org

Applying this methodology to this compound would be expected to produce 6-bromo-2-aroylbenzo[b]thiophen-3-ol derivatives. The presence of the bromine atom at what becomes the 6-position of the benzo[b]thiophene ring is significant, as halogenated benzo[b]thiophenes are valuable intermediates for creating more complex molecules through cross-coupling reactions.

Other established routes to benzo[b]thiophenes that could be adapted for this compound derivatives include the acid-catalyzed cyclization of arylthiomethyl ketones and the reaction of o-halovinylbenzenes with a sulfur source. organic-chemistry.orggoogle.com For instance, an intramolecular cross-coupling of a gem-dibromoolefin derived from a related phenol (B47542) or thiol can yield a 2-bromo benzofused heterocycle using a mild, ligand-free copper-catalyzed procedure. rsc.org

Table 1: Potential Synthesis of 6-Bromo-2-aroylbenzo[b]thiophen-3-ols

Starting Material Reagent (Aryl Bromomethyl Ketone) Expected Product
This compound 2-Bromo-1-phenylethan-1-one 6-Bromo-2-benzoylbenzo[b]thiophen-3-ol
This compound 2-Bromo-1-(4-methoxyphenyl)ethan-1-one 6-Bromo-2-(4-methoxybenzoyl)benzo[b]thiophen-3-ol

Construction of Complex Molecular Architectures using this compound as a Building Block

This compound serves as a valuable scaffold for assembling complex molecular architectures due to its orthogonally reactive functional groups. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

For example, related compounds like 2-bromo-5-methoxybenzoic acid are utilized in the synthesis of complex natural product derivatives like urolithins and other bioactive molecules such as dibenzo[b,f]thiepins and isoindolinone derivatives. sigmaaldrich.com Similarly, the bromine atom on the this compound core can be exploited in Suzuki, Sonogashira, or Heck coupling reactions to attach various aryl, alkynyl, or vinyl groups, respectively. nih.govnih.gov

The carboxylic acid group provides another site for elaboration. It can be converted to an amide via coupling reactions with amines, often facilitated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This amide bond formation is a cornerstone of medicinal chemistry for building peptide-like structures or attaching other molecular fragments.

The combination of these transformations allows for a modular approach to complex molecule synthesis. One could first perform a cross-coupling reaction at the bromine position and then use the carboxylic acid for amide bond formation, or vice versa, to build intricate and diverse chemical entities. This strategy is exemplified in the synthesis of substituted benzamidothiazoles, where bromo-substituted precursors are key intermediates for modification via Suzuki coupling reactions. nih.gov

Table 2: Examples of Complex Architectures Derived from this compound

Reaction Type Reagent/Catalyst Resulting Structure
Suzuki Coupling Phenylboronic acid, Pd Catalyst 5-Sulfanyl-[1,1'-biphenyl]-2-carboxylic acid
Amide Coupling Aniline, HATU 2-Bromo-N-phenyl-5-sulfanylbenzamide
Sonogashira Coupling Phenylacetylene, Pd/Cu Catalyst 2-(Phenylethynyl)-5-sulfanylbenzoic acid

Development of Novel Organosulfur Compounds from this compound

The sulfanyl (B85325) (-SH) group is a key functional handle for creating a diverse array of novel organosulfur compounds. As a soft nucleophile, it readily participates in reactions with various soft electrophiles.

A primary transformation is S-alkylation , where the thiol is deprotonated by a mild base to form a thiolate, which then reacts with alkyl halides to form thioethers (sulfides). This allows for the introduction of a wide range of alkyl chains, which can themselves contain other functional groups, thereby expanding the molecular complexity.

Another important reaction is oxidation . Exposure of the sulfanyl group to mild oxidizing agents or even air can lead to the formation of a disulfide bond, linking two molecules of the parent acid to form 2,2'-disulfanediylbis(6-bromobenzoic acid). This dimerization is a characteristic reaction of thiols; for instance, the parent compound 2-mercaptobenzoic acid (thiosalicylic acid) readily oxidizes to dithiosalicylic acid upon air exposure. nih.gov

Furthermore, the sulfanyl group can be converted into other sulfur-containing functional groups. For instance, while starting from a sulfonyl chloride, the synthesis of 2-bromo-5-thiomorpholinesulfonylbenzoic acid demonstrates how the core structure can be linked to complex sulfur-containing heterocycles. prepchem.com This suggests that oxidation of the sulfanyl group on this compound to the corresponding sulfonyl chloride could open pathways to a variety of sulfonamides and sulfonate esters.

Table 3: Representative Novel Organosulfur Compounds

Reaction Type Reagent Product Name
S-Alkylation Methyl iodide, Base 2-Bromo-5-(methylsulfanyl)benzoic acid
S-Arylation Fluoronitrobenzene, Base 2-Bromo-5-((4-nitrophenyl)sulfanyl)benzoic acid
Oxidation Air or I2 2,2'-Disulfanediylbis(6-bromobenzoic acid)

Introduction of Diverse Functional Groups on the Aromatic Core of this compound

The aromatic core of this compound is equipped with handles that allow for extensive and selective functionalization, enabling the synthesis of a large library of derivatives.

Modification of the Bromo Group: The carbon-bromine bond is a versatile anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or vinyl substituents. nih.govuzh.ch

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes yields aryl-alkyne structures. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes attaches vinyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, converting the bromo-substituent into an amino group with various substitutions.

Modification of the Carboxylic Acid Group: The carboxylic acid is readily converted into other functional groups, which is fundamental in areas like medicinal chemistry.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields esters.

Amidation: As previously mentioned, coupling with amines using reagents like HATU or by first converting the carboxylic acid to an acid chloride (using, for example, thionyl chloride or oxalyl chloride) produces amides. nih.gov

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol, yielding (2-bromo-5-sulfanylphenyl)methanol.

Conversion to Nitrile: The carboxylic acid can be converted to a primary amide and then dehydrated to form a nitrile (cyanobenzene derivative). A related process involves heating a benzoic acid with ammonia (B1221849) to directly form the nitrile. guidechem.com

Modification of the Aromatic Ring: While direct substitution on the already substituted ring is more challenging, it is possible under specific conditions. Electrophilic aromatic substitution would likely be directed by the existing substituents, although the deactivating nature of the bromo and carboxyl groups makes this difficult.

Table 4: Summary of Functionalization Strategies

Functional Group Reaction Reagents/Catalyst Product Functional Group
Bromo Suzuki Coupling R-B(OH)2, Pd catalyst, Base Aryl/Vinyl
Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Base Alkynyl
Buchwald-Hartwig Amination R2NH, Pd catalyst, Base Amine
Carboxylic Acid Esterification R-OH, Acid catalyst Ester
Amidation R2NH, Coupling agent (e.g., HATU) Amide
Reduction LiAlH4 Primary Alcohol
Conversion to Acid Chloride SOCl2 or (COCl)2 Acid Chloride
Sulfanyl S-Alkylation R-X, Base Thioether

Comprehensive Spectroscopic Characterization of 2 Bromo 5 Sulfanylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 2-Bromo-5-sulfanylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

High-Resolution ¹H NMR Chemical Shift Correlations

The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the influence of the bromo, sulfanyl (B85325), and carboxylic acid substituents on the chemical shifts of the benzene (B151609) ring protons. In a typical deuterated solvent like CDCl₃, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature. docbrown.info The protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the bromine atom is anticipated to be the most deshielded among the ring protons due to the electron-withdrawing nature of the halogen. The chemical shifts are also influenced by the electron-donating or -withdrawing effects of the sulfanyl group. chemicalbook.com

Proton Typical Chemical Shift Range (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10Broad Singlet
Aromatic (Ar-H)7.0 - 8.5Multiplets
Sulfanyl (-SH)3.0 - 4.0Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. docbrown.info The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, as their chemical environments are all unique. docbrown.info The carbon atom of the carboxylic acid group (-COOH) will resonate at the most downfield position, typically in the range of 165-185 ppm. The carbon atom attached to the bromine (C-Br) will also be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the positions of the three different substituents.

Carbon Atom Typical Chemical Shift Range (ppm)
Carboxylic Acid (-C OOH)165 - 185
Aromatic (C -Br)110 - 130
Aromatic (C -S)120 - 140
Other Aromatic Carbons120 - 140

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, this experiment would show correlations between the adjacent protons on the aromatic ring, helping to establish their relative positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon atom in the molecular structure. youtube.com Each protonated carbon in the aromatic ring will show a cross-peak with its corresponding proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Diagnostic Vibrational Modes of the Carboxylic Acid and Sulfanyl Groups

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its functional groups. nih.gov

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band appears in the region of 1680-1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch.

C-O Stretch and O-H Bend: These vibrations contribute to bands in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ (for the out-of-plane O-H bend).

Sulfanyl Group (-SH):

S-H Stretch: A weak to medium, sharp absorption band is expected in the IR spectrum around 2550-2600 cm⁻¹. This band is often distinct and is a key indicator of the presence of a thiol group.

Aromatic Ring and C-Br Bond:

C-H Aromatic Stretch: These appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands of varying intensity are observed in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A strong absorption is typically found in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. indexcopernicus.com

Probing Surface Adsorption and Orientation via Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces, such as silver or gold nanoparticles. researchgate.net For this compound, SERS can provide insights into how the molecule interacts with and orients itself on a metal surface.

The sulfanyl group (-SH) has a strong affinity for noble metal surfaces, often leading to the formation of a self-assembled monolayer. researchgate.net In the SERS spectrum, the vibrational modes of the functional groups closest to the metal surface are typically enhanced the most. By analyzing the enhancement of specific Raman bands, the orientation of the adsorbed molecule can be inferred. For example, a significant enhancement of the S-H or C-S stretching modes would suggest that the molecule binds to the surface through the sulfur atom. researchgate.net The orientation of the aromatic ring relative to the surface can also be deduced from the enhancement patterns of the ring's vibrational modes.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, while direct mass spectral data is not extensively published, an analysis of its constituent parts and related brominated benzoic acids allows for a detailed prediction of its behavior under mass spectrometric conditions.

The molecular formula of this compound is C7H5BrO2S, leading to an exact mass of approximately 231.9190 u. chemsrc.com The presence of bromine is a key feature that significantly simplifies spectral interpretation due to its characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a clear indicator for the presence of a single bromine atom in the molecule or its fragments.

While specific fragmentation data for this compound is scarce, the fragmentation pathways can be inferred from the well-documented spectra of related bromobenzoic acids. nih.govnist.govnist.govmassbank.eu Electron ionization (EI) mass spectrometry of these compounds typically reveals several key fragmentation steps:

Loss of the Carboxyl Group: A common fragmentation pathway involves the loss of the carboxylic acid group (-COOH) as a radical, leading to a significant peak corresponding to the bromophenyl cation.

Decarboxylation: The loss of a neutral carbon dioxide (CO2) molecule is another possibility, which would be followed by further fragmentation.

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, resulting in the loss of a bromine radical (·Br), leading to a fragment ion corresponding to the benzoyl or related cation.

Characteristic Aromatic Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

The fragmentation of 2-bromobenzoic acid, for instance, shows prominent peaks at m/z 200 and 202, corresponding to the molecular ions. nih.gov Other significant peaks are observed at m/z 183 and 185 (loss of OH), and 155 and 157 (loss of COOH). nih.govmassbank.eu The presence of the sulfanyl (-SH) group in this compound would introduce additional fragmentation pathways, such as the loss of a sulfur atom or an SH radical, further complicating the spectrum but also providing more structural information.

Table 1: Predicted and Observed Mass Spectrometry Data for Brominated Benzoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z) and their Interpretation
2-Bromobenzoic acid C7H5BrO2201.02200/202 ([M]+), 183/185 ([M-OH]+), 121 ([M-Br]+), 93, 75. nih.gov
3-Bromobenzoic acid C7H5BrO2201.02200/202 ([M]+), 183/185 ([M-OH]+), 121 ([M-Br]+), 93, 75. nist.gov
4-Bromobenzoic acid C7H5BrO2201.02200/202 ([M]+), 183/185 ([M-OH]+), 155/157 ([M-COOH]+), 76. massbank.eu
This compound C7H5BrO2S233.08Predicted: 232/234 ([M]+), 215/217 ([M-OH]+), 187/189 ([M-COOH]+), 153 ([M-Br]+).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of molecules. The spectroscopic characteristics of this compound are expected to be influenced by its aromatic core and the nature of its substituents: the electron-withdrawing bromo and carboxyl groups, and the potentially electron-donating sulfanyl group.

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states. For aromatic compounds like benzoic acid derivatives, these transitions are typically of the π → π* type. The position and intensity of the absorption bands are sensitive to the substituents on the benzene ring.

Photoluminescence, or fluorescence, occurs when a molecule returns to its ground electronic state from an excited state by emitting a photon. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. Many salicylic (B10762653) acid derivatives are known to exhibit interesting fluorescence behavior, often involving excited-state intramolecular proton transfer (ESIPT). unige.chscite.ai This process leads to a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. It is plausible that this compound could also exhibit photoluminescence, potentially with a large Stokes shift, although the heavy bromine atom might lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state.

Studies on derivatives such as 5-bromosalicylic acid show UV/Visible spectral data is available, which can serve as a reference point. nist.gov Furthermore, the photophysical properties of various salicylic acid derivatives have been extensively studied, revealing that their fluorescence lifetimes and quantum yields are influenced by factors such as pH and the nature of substituents. unige.ch For instance, the anionic forms of salicylic acid derivatives tend to have larger fluorescence lifetimes. unige.ch

Table 2: Spectroscopic Data for Salicylic Acid and a Related Derivative

Compound NameSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Notes
Salicylic acid Water~300 scite.ai~440 scite.aiExhibits a large Stokes shift, indicative of ESIPT. scite.ai
5-Bromosalicylic acid Not specifiedUV/Visible spectrum available nist.gov-Data suggests influence of bromo substituent on electronic transitions.
This compound -Predicted >300 nm-Expected bathochromic shift compared to salicylic acid. Photoluminescence may be weak due to the heavy atom effect of bromine.

Advanced Structural Elucidation Via X Ray Crystallography of 2 Bromo 5 Sulfanylbenzoic Acid and Its Complexes

Single-Crystal X-ray Diffraction: Crystal Growth and Data Collection Protocols

The foundation of any crystallographic study is the cultivation of high-quality single crystals suitable for diffraction experiments. For organic molecules like 2-Bromo-5-sulfanylbenzoic acid and its derivatives, crystal growth is typically achieved through slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically, with common solvents including ethanol, methanol, dioxane, or mixtures thereof. For instance, the synthesis of related substituted benzoic acids has involved recrystallization from various organic solvents to yield diffraction-quality crystals. google.com

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal. The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector, such as a CCD or CMOS area detector. researchgate.netresearchgate.net Data is typically collected at low temperatures, often around 100 K or 298 K, to minimize thermal vibrations of the atoms, resulting in a more precise structural model. researchgate.net The collected data frames are then integrated and corrected for various factors (like absorption) using specialized software packages. researchgate.net

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

ParameterExample Value
Empirical FormulaC7H5BrO2S
Formula Weight249.08
Temperature100(2) K / 298(2) K researchgate.net
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
DiffractometerBruker APEX area-detector researchgate.net
Data Collection SoftwareAPEX2 (Bruker)
Structure SolutionDirect Methods (e.g., SHELXS)
Structure RefinementFull-matrix least-squares on F² (e.g., SHELXL)
Final R indices [I>2σ(I)]R1 = 0.03 - 0.06
wR2 (all data)0.08 - 0.15

Note: The data in this table are representative examples based on typical crystallographic studies of similar organic molecules and may not correspond to a specific published structure of this compound itself.

Molecular Conformation, Torsion Angle Preferences, and Conformational Flexibility

The molecular structure of this compound features several rotatable bonds, leading to conformational flexibility. The key torsion angles are those defining the orientation of the carboxylic acid (-COOH) and sulfanyl (B85325) (-SH) groups relative to the benzene (B151609) ring.

The carboxylic acid group is generally observed to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the adjacent bromine atom can cause a slight twist. The flexibility of substituted benzoic acids is a subject of significant study, as it can influence crystallization behavior and polymorphism. rsc.orgrsc.org While extensive conformational flexibility can sometimes hinder crystallization, solid-state interactions often dominate the process. rsc.org

The sulfanyl group also possesses rotational freedom around the C-S bond. Its orientation is influenced by a balance of steric effects and its participation in intermolecular interactions, such as hydrogen or chalcogen bonding. Computational conformational scans on related molecules have been used to understand the energetic landscape and the likelihood of different conformers, which can be crucial for explaining the origins of polymorphism. rsc.orguky.edu

Table 2: Key Torsion Angles in Substituted Benzoic Acids

Torsion AngleTypical Range (°)Description
C(Ar)-C(Ar)-C(=O)-O0 - 20Defines the planarity of the carboxylic acid group with the ring.
C(Ar)-C(Ar)-S-HVariableDefines the orientation of the sulfanyl group relative to the ring.

Note: Specific torsion angle values for this compound would be determined from its solved crystal structure.

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Chalcogen Bonding

The crystal packing of this compound is dictated by a sophisticated interplay of non-covalent interactions, which are crucial in forming stable supramolecular assemblies.

Hydrogen Bonding: The most prominent hydrogen bond is the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of strong O-H···O hydrogen bonds, forming a robust centrosymmetric R²₂(8) graph-set motif. researchgate.netresearchgate.net Additionally, the sulfanyl group (-SH) can act as a hydrogen bond donor, and the oxygen atoms of the carboxyl group can act as acceptors, leading to more complex hydrogen-bonded networks.

Halogen Bonding: The bromine atom on the aromatic ring is an effective halogen bond donor. It possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, which can engage in attractive interactions with Lewis bases, such as the oxygen or sulfur atoms of neighboring molecules. rsc.org These directional interactions (C-Br···O or C-Br···S) play a significant role in stabilizing the crystal structure.

Table 3: Summary of Potential Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Geometry/Distance
Hydrogen Bond-COOH, -SHC=O, -SHO-H···O: ~1.8-2.0 Å
Halogen BondC-BrC=O, SBr···O/S distance < Sum of van der Waals radii
Chalcogen BondC-SC=O, S, BrS···O/S distance < Sum of van der Waals radii

Investigation of Crystal Packing Motifs and Supramolecular Architectures

The combination of the intermolecular interactions described above leads to the formation of specific, repeating patterns known as crystal packing motifs. The primary motif is the hydrogen-bonded carboxylic acid dimer. These dimers then act as supramolecular building blocks.

These dimer units can be further assembled into higher-order structures through the weaker but highly directional halogen and chalcogen bonds. For example, halogen bonds (C-Br···O) might link the dimers into one-dimensional (1D) chains. These chains could then be cross-linked by chalcogen bonds (C-S···O or C-S···S) or other weaker interactions like π-π stacking between the aromatic rings, resulting in two-dimensional (2D) sheets or complex three-dimensional (3D) frameworks. The specific architecture is a result of a delicate energy balance between the various competing interactions. The study of these motifs is central to crystal engineering, which aims to design materials with desired properties based on predictable intermolecular interactions. rsc.org

Polymorphism and Co-crystallization Studies of this compound

Polymorphism: This is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. The conformational flexibility of this compound, combined with the variety of possible intermolecular interactions (hydrogen, halogen, chalcogen bonding), creates a potential for polymorphism. rsc.orguky.edu Studies on related benzoic acid derivatives have shown that the substitution pattern is a key determinant of polymorphism. rsc.org A polymorph screen, involving crystallization from a wide range of solvents under different conditions, would be necessary to explore the existence of different crystalline forms of this compound.

Co-crystallization: This involves crystallizing two or more different molecules together in a stoichiometric ratio to form a new, single crystalline phase. nih.gov Co-crystallization of this compound with other molecules (co-formers) could be a strategy to modify its physical properties. Co-formers are typically chosen to form robust and predictable intermolecular synthons, such as hydrogen bonds, with the target molecule. For example, co-crystallizing with compounds containing strong hydrogen bond acceptors (like pyridines or amides) could disrupt the typical acid-acid dimer and lead to new acid-base heterosynthons. researchgate.netmdpi.com Studies on benzoic acid co-crystals have shown that this is a viable method for creating new solid forms, sometimes using templating molecules in solution to guide the co-crystallization process. researchgate.netmdpi.com

Computational and Theoretical Investigations on 2 Bromo 5 Sulfanylbenzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed. DFT, particularly with hybrid functionals like B3LYP, has proven to be a cost-effective and accurate method for studying organic molecules, balancing computational expense with reliable results. researchgate.net These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov

A crucial first step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2-amino-5-bromobenzoic acid methyl ester have successfully used DFT methods to calculate these geometric parameters. nih.gov

Electronic properties such as the dipole moment can also be accurately predicted. The dipole moment arises from a non-uniform distribution of charge within the molecule and is a key factor in determining how a molecule will interact with solvents and external electric fields. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Bromo-5-sulfanylbenzoic acid (Calculated at B3LYP Level) This table is illustrative and represents typical data obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
C-Br~1.90 Å
C-S~1.78 Å
S-H~1.34 Å
Bond AngleO=C-O~123°
C-C-Br~120°
C-C-S~119°
Dihedral AngleC-C-C=O~0° or ~180°

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra recorded using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.netnih.gov The calculations provide the frequencies and intensities of the fundamental vibrational modes, which correspond to specific molecular motions like stretching, bending, and twisting of chemical bonds.

To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. Furthermore, a detailed assignment of each vibrational mode is achieved through Total Energy Distribution (TED) analysis, which quantifies the contribution of each bond's motion to a specific vibration. researchgate.net This correlative approach was successfully used in the analysis of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net For this compound, characteristic vibrations such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the S-H thiol stretch, and the C-Br stretch would be of primary interest.

Table 2: Illustrative Correlation of Key Vibrational Frequencies for this compound This table is a representative example of how theoretical and experimental data are correlated.

Vibrational ModeFunctional GroupHypothetical Calculated Wavenumber (cm⁻¹)Hypothetical Experimental Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3570~3450
C=O StretchCarbonyl~1750~1700
C-C StretchAromatic Ring~1600~1595
S-H StretchThiol/Sulfanyl (B85325)~2600~2550
C-Br StretchBromo Group~650~640

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org Computational studies on related benzoic acid derivatives have shown that these energy values indicate the potential for charge transfer within the molecule. nih.gov Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents sample data from an FMO analysis.

ParameterEnergy (eV)Implication
E(HOMO)-6.8Electron-donating ability
E(LUMO)-2.1Electron-accepting ability
Energy Gap (ΔE)4.7High kinetic stability, low reactivity

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the highly electronegative oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. The sulfanyl group and the bromine atom would also influence the charge distribution across the aromatic ring. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways. By calculating the energy of the system as reactants are converted into products, a potential energy surface for the reaction can be mapped out. This analysis is critical for identifying the transition state—the highest energy structure along the reaction coordinate—and determining the activation energy of the reaction.

Analysis of Non-covalent Interactions (NCIs) and Their Contribution to Molecular Aggregation

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and crystal packing of molecules. These interactions govern how molecules aggregate in the solid state. For this compound, the carboxylic acid and sulfanyl groups are capable of forming strong intermolecular hydrogen bonds.

The carboxylic acid groups can form classic head-to-head dimers, a common structural motif for benzoic acids. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis can be used to investigate and quantify these non-covalent interactions. nih.gov NBO analysis examines the interactions between filled orbitals of one part of a molecule and empty orbitals of another, providing a quantitative measure of their strength, such as the stabilization energy associated with a hydrogen bond. Understanding these NCIs is essential for predicting the crystal structure and physical properties of the compound.

Coordination Chemistry of 2 Bromo 5 Sulfanylbenzoic Acid As a Versatile Ligand

Design and Synthesis of Metal Complexes with 2-Bromo-5-sulfanylbenzoic Acid

There is no specific information available in the searched scientific literature regarding the design and synthesis of metal complexes using this compound as a ligand.

Elucidation of Coordination Modes and Geometries of the Ligand

Specific studies elucidating the coordination modes and geometries of this compound with metal ions are not found in the available literature.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

There is no available research on the use of this compound as a linker for the construction of metal-organic frameworks or coordination polymers.

Catalytic Applications of Metal Complexes Derived from this compound

No catalytic applications of metal complexes specifically derived from this compound have been reported in the searched literature.

Supramolecular Chemistry and Crystal Engineering with 2 Bromo 5 Sulfanylbenzoic Acid

Rational Design of Self-Assembled Systems

The rational design of self-assembled systems hinges on the predictable recognition and binding of molecular components. For 2-bromo-5-sulfanylbenzoic acid, its distinct functional groups offer multiple avenues for directed self-assembly. Aromatic thiols, for instance, are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net The sulfanyl (B85325) group can anchor the molecule to the substrate, while the aromatic ring and other functional groups dictate the packing and orientation of the molecules within the monolayer.

Studies on bifunctional aromatic thiols have demonstrated that the presence of a second functional group can significantly influence the stability and structure of the resulting SAM. nsf.gov The interplay between the strong thiol-gold interaction and the weaker, but still significant, non-covalent interactions between adjacent molecules—such as hydrogen bonding and π-π stacking—allows for fine control over the final supramolecular architecture. In the case of this compound, the carboxylic acid and bromine substituents provide additional handles for controlling intermolecular interactions, potentially leading to more complex and ordered two- and three-dimensional structures.

The self-assembly of aromatic dithiols has been shown to result in enhanced thermal stability compared to their monothiol counterparts, a phenomenon attributed to a chelating effect on the surface and stabilizing π-π interactions between the aromatic rings. nsf.gov While this compound is a monothiol, the principles of intermolecular stabilization through its other functional groups can be applied to the design of robust, self-assembled systems in the solid state.

Engineering Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonding is a powerful and directional tool in crystal engineering, and this compound is equipped with both a strong hydrogen bond donor (the carboxylic acid group) and a weaker one (the sulfanyl group), as well as potential acceptors (the carbonyl oxygen and the sulfanyl sulfur). The carboxylic acid group is particularly notable for its propensity to form robust, dimeric supramolecular synthons. nih.govmdpi.com This classic R22(8) motif is a common feature in the crystal structures of carboxylic acids and provides a reliable starting point for building more complex hydrogen-bonded networks. mdpi.com

The sulfanyl group introduces the possibility of S-H···O and S-H···S hydrogen bonds. While weaker than conventional O-H···O bonds, these interactions can play a crucial role in directing the assembly of molecules. acs.org Studies on thiophenol have shown that even weak S-H···S interactions can be significant in the self-aggregation of molecules, often in concert with other non-covalent forces like π-stacking. acs.org Furthermore, the sulfur atom itself can act as a hydrogen bond acceptor. nih.gov

The competition and cooperation between these different hydrogen bonding possibilities can lead to a variety of supramolecular structures. For example, the carboxylic acid dimer might form the primary structural motif, with the sulfanyl groups then directing the assembly of these dimers into chains, sheets, or three-dimensional frameworks through weaker hydrogen bonds. The presence of the bromine atom can also influence the hydrogen bonding network through steric effects or by modulating the acidity of the neighboring functional groups.

Potential Hydrogen Bond Interactions with this compound Donor Acceptor Significance
Carboxylic Acid Dimer-COOH-COOHForms a robust and predictable R22(8) synthon, often dominating the primary structure. nih.govmdpi.com
Carboxylic Acid - Sulfanyl-COOH-SHA potential interaction that could link molecules in different orientations.
Sulfanyl - Carbonyl-SHC=OWeaker than conventional hydrogen bonds, but can contribute to the overall stability of the crystal lattice.
Sulfanyl - Sulfanyl-SH-SHCan lead to the formation of chains or sheets, particularly in conjunction with other interactions. acs.org

Exploiting Halogen and Chalcogen Bonding in Crystal Engineering

Beyond hydrogen bonding, this compound can engage in other significant non-covalent interactions, namely halogen and chalcogen bonding.

Halogen bonding is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. acs.org The bromine atom in this compound is a potential halogen bond donor. It can interact with a variety of Lewis basic sites, including the carbonyl oxygen or the sulfanyl sulfur of a neighboring molecule. The strength of this interaction can be comparable to that of weak hydrogen bonds and can be a powerful tool for directing crystal packing. acs.org The competition between hydrogen and halogen bonding is an active area of research, and the presence of both in a single molecule offers opportunities for creating complex and tunable supramolecular architectures. researchgate.net

Chalcogen bonding is a similar type of interaction involving elements from Group 16, such as sulfur. nih.gov The sulfur atom in the sulfanyl group of this compound can act as a chalcogen bond donor, interacting with Lewis bases through its own σ-hole. rsc.org It can also act as a chalcogen bond acceptor. S···O interactions, in particular, have been identified as important structure-directing forces in a variety of systems. rsc.org The strength of chalcogen bonding increases with the polarizability of the chalcogen atom, following the trend S < Se < Te. nih.gov While sulfur forms the weakest chalcogen bonds in this series, they can still be a significant factor in determining the final crystal structure, especially when other, stronger interactions are satisfied.

Non-Covalent Interaction Donor Atom Acceptor Site Potential Impact on Crystal Structure
Halogen BondingBromineCarbonyl Oxygen, Sulfanyl SulfurCan compete with or complement hydrogen bonding to create complex 3D networks. acs.orgresearchgate.net
Chalcogen BondingSulfurCarbonyl Oxygen, Sulfanyl SulfurCan act as a secondary, structure-directing interaction, influencing the orientation of molecules. nih.govrsc.org

Role of π-Stacking and Aromatic Interactions in Supramolecular Assembly

The central phenyl ring of this compound is a key player in its supramolecular behavior, primarily through π-stacking and other aromatic interactions. These interactions, arising from the delocalized π-electrons of the aromatic system, are crucial for the stabilization of many self-assembled structures. iphy.ac.cn

In the context of self-assembled monolayers of aromatic thiols, π-π interactions between adjacent benzene (B151609) rings are a major driving force for the formation of ordered structures. iphy.ac.cn These interactions can be in a parallel-displaced or T-shaped arrangement, depending on the specific geometry of the molecules. The substituents on the aromatic ring can influence the nature and strength of these interactions.

Design of Host-Guest Systems Involving this compound

The design of host-guest systems relies on the principles of molecular recognition, where a host molecule possesses a cavity or binding site that is complementary in size, shape, and chemical nature to a guest molecule. While there is no specific research on this compound in host-guest chemistry, its functional groups suggest several possibilities.

The carboxylic acid and sulfanyl groups provide sites for hydrogen bonding, which could be used to bind small, complementary guest molecules. For example, the carboxylic acid could act as a recognition site for guest molecules containing amide or pyridine (B92270) functionalities. The sulfanyl group, with its potential for both hydrogen and chalcogen bonding, could also participate in guest binding.

Furthermore, self-assembled structures of this compound could potentially form porous frameworks capable of encapsulating guest molecules. By controlling the self-assembly process through the judicious use of the various non-covalent interactions, it may be possible to create crystalline solids with well-defined channels or cavities. The nature of these cavities could be tuned by the choice of crystallization conditions or by co-crystallization with other molecules. The aromatic rings could provide a hydrophobic environment within these cavities, while the functional groups lining the pores could offer specific binding sites for guest molecules. The design of such systems could have applications in areas such as separation, storage, and sensing.

Exploration of 2 Bromo 5 Sulfanylbenzoic Acid in Advanced Materials Science

Integration of 2-Bromo-5-sulfanylbenzoic Acid into Polymer Systems

The unique combination of reactive sites on this compound makes it an exceptional candidate for the synthesis of advanced polymer systems. The presence of both a thiol and a bromo group allows for its participation in "thiol-bromo click polymerization," a highly efficient and versatile method for creating multifunctional polymers. rsc.org This type of polymerization offers a straightforward route to novel polymer backbones with integrated functionalities.

The carboxylic acid group further expands the possibilities for polymer modification. It can be used as an anchor point for grafting other polymer chains, leading to the formation of complex architectures such as graft copolymers and comb-like polymers. Moreover, the carboxyl group can be deprotonated to introduce ionic character into the polymer, influencing its solubility, self-assembly behavior, and interaction with other components in a blend or composite material.

Post-polymerization modification is another avenue where this compound can play a crucial role. The bromine atom on the aromatic ring is susceptible to various substitution reactions, such as the Ullmann coupling reaction. mdpi.com This allows for the introduction of a wide range of functional groups onto the polymer backbone after the initial polymerization, enabling the fine-tuning of the material's properties for specific applications. For instance, the introduction of photoactive or electroactive moieties could lead to polymers with interesting optical or electronic properties.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer ArchitectureSynthetic StrategyKey Functional Groups UtilizedPotential Properties
Linear Multifunctional PolymersThiol-bromo click polymerizationThiol, BromoHigh refractive index, thermal stability
Graft CopolymersPolymerization from carboxylic acid sitesCarboxylic acidModified mechanical properties, tailored solubility
Functionalized PolymersPost-polymerization modification (e.g., Ullmann coupling)BromoTunable optical, electronic, or sensory properties
IonomersDeprotonation of carboxylic acidCarboxylic acidEnhanced conductivity, stimuli-responsive behavior

Development of Functional Materials with Tunable Properties

The ability to precisely control the chemical structure of a material is paramount in the development of functional materials with tunable properties. This compound offers multiple handles for such control. The reactivity of its three distinct functional groups allows for a modular approach to material design.

For example, the thiol group can be oxidized to form disulfide bonds, creating cross-linked networks. The extent of this cross-linking can be controlled, thereby tuning the mechanical properties of the material, from soft gels to rigid solids. This reversible nature of the disulfide bond can also be exploited to create self-healing materials.

The electronic properties of materials derived from this compound can also be tuned. The bromine atom and the sulfur atom can influence the electron density of the aromatic ring. By strategically reacting these groups, it is possible to modulate the HOMO/LUMO energy levels of the resulting material, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the carboxylic acid group can participate in hydrogen bonding, which can be used to direct the supramolecular assembly of the material and influence its macroscopic properties. The strength and directionality of these hydrogen bonds can be tuned by changing the pH or by co-crystallization with other molecules.

Design of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the desirable properties of both organic and inorganic components at the molecular level, are a rapidly growing class of materials. This compound is an excellent candidate for the organic linker component in the synthesis of metal-organic frameworks (MOFs) and other hybrid structures. nih.govresearchgate.net

The carboxylic acid group can coordinate to metal ions, forming the nodes of the MOF structure. researchgate.net The length and rigidity of the linker, which are influenced by the aromatic ring, will determine the porosity and channel structure of the resulting MOF. The thiol and bromo groups, which may not be directly involved in the coordination to the metal center, can be used to functionalize the pores of the MOF.

These functional groups can be used to selectively adsorb specific molecules, act as catalytic sites, or serve as reactive handles for post-synthetic modification of the MOF. For instance, the thiol groups could be used to capture heavy metal ions from solution, while the bromo groups could be used to graft polymers or other functional molecules within the pores of the MOF.

Table 2: Potential Hybrid Materials Based on this compound

Hybrid Material TypeRole of this compoundPotential Functionality
Metal-Organic Frameworks (MOFs)Organic linkerGas storage, separation, catalysis
Functionalized NanoparticlesSurface ligandTargeted drug delivery, sensing
Organic-Inorganic CompositesInterfacial modifierEnhanced mechanical strength, thermal stability

Applications in Self-Assembled Nanostructures and Thin Films

The formation of well-ordered nanostructures through self-assembly is a cornerstone of nanotechnology. The distinct functional groups of this compound make it a promising molecule for directing the formation of self-assembled monolayers (SAMs) and other nanostructures.

The thiol group is known to have a strong affinity for gold surfaces, allowing for the formation of well-ordered SAMs. The orientation of the molecules within the SAM can be influenced by the interactions between the aromatic rings and the carboxylic acid groups. This control over molecular orientation is critical for tuning the surface properties, such as wettability and biocompatibility.

The bromine atom on the aromatic ring can be used to create patterns on the surface through techniques like scanning probe lithography. The carboxylic acid group can be used to control the intermolecular interactions within the SAM, leading to the formation of different surface structures. These patterned surfaces could find applications in areas such as nanoelectronics, biosensors, and catalysis.

Furthermore, the self-assembly of this compound in solution can lead to the formation of various nanostructures, such as micelles, vesicles, and nanofibers, depending on the solvent conditions and the presence of other molecules. These self-assembled structures could be used as templates for the synthesis of nanomaterials or as delivery vehicles for therapeutic agents.

Future Research Directions and Emerging Paradigms for 2 Bromo 5 Sulfanylbenzoic Acid

Interdisciplinary Research Opportunities

The multifunctionality of 2-Bromo-5-sulfanylbenzoic acid makes it a prime candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. The presence of a carboxylic acid group, a bromine atom, and a sulfanyl (B85325) (thiol) group on a benzene (B151609) ring provides multiple sites for interaction and functionalization.

In the realm of medicinal chemistry , this compound could serve as a versatile scaffold for the synthesis of new therapeutic agents. The sulfanyl group is a known pharmacophore and can be a crucial component in enzyme inhibitors or can act as an antioxidant. The bromo- and carboxylic acid- functionalities allow for diverse chemical modifications to create libraries of compounds for screening against various biological targets. For instance, substituted benzoic acids are known to possess a wide range of biological activities, and the unique substitution pattern of this compound could lead to the discovery of novel drugs.

In materials science , the compound's ability to form self-assembled monolayers (SAMs) on metallic surfaces via the sulfanyl group opens up avenues for creating novel functional surfaces with tailored properties. These could find applications in electronics, sensors, and corrosion inhibition. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials.

Furthermore, the compound can be explored as a ligand in coordination chemistry to synthesize novel metal-organic frameworks (MOFs). The carboxylic acid and sulfanyl groups can coordinate with metal ions, potentially leading to MOFs with interesting catalytic, sensing, or gas storage properties.

Advancements in Synthetic Methodologies

While the direct synthesis of this compound is not extensively documented in current literature, advancements in synthetic methodologies for related substituted benzoic acids provide a clear roadmap for its efficient and selective preparation. Future research in this area should focus on developing high-yield, scalable, and environmentally benign synthetic routes.

Drawing parallels from the synthesis of compounds like 2-bromo-5-methoxybenzoic acid, a potential strategy could involve the bromination of a suitable precursor, such as 3-sulfanylbenzoic acid. google.com The challenge lies in achieving regioselectivity, directing the bromine atom to the desired position. Modern catalytic systems, including the use of specific initiators and co-catalysts, could play a crucial role in enhancing the selectivity and efficiency of the bromination step. google.com

Another promising approach is the use of continuous flow chemistry. This technology offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. A continuous synthesis method for substituted benzoic acids using oxygen as a green reagent has been reported, which could be adapted for the synthesis of this compound. arxiv.org

The table below summarizes potential synthetic strategies that could be explored for the synthesis of this compound, based on methodologies for similar compounds.

Synthetic Strategy Key Reagents and Conditions Potential Advantages Reference for Analogy
Electrophilic Bromination 3-Sulfanylbenzoic acid, Brominating agent (e.g., NBS, Br2), CatalystDirect route to introduce the bromine atom.General organic synthesis principles
Sandmeyer-type Reaction Diazotization of an amino precursor followed by reaction with a bromide sourceWell-established method for introducing bromine. nih.gov
Halogen Dance Reaction Migration of a bromine atom on a related isomer.Can provide access to specific isomers that are difficult to obtain directly. mdpi.com
Continuous Flow Synthesis Oxygen as an oxidant, catalyst, and organic solvent in a continuous reactor.Improved safety, scalability, and efficiency. arxiv.org

Future research should also focus on the purification and characterization of the final product to ensure high purity for subsequent applications.

New Frontiers in Materials and Supramolecular Applications

The distinct functional groups of this compound make it an exciting building block for the creation of novel materials and supramolecular assemblies. The interplay of hydrogen bonding (from the carboxylic acid), halogen bonding (from the bromine atom), and potential chalcogen bonding (from the sulfanyl group) can be harnessed to construct intricate and functional solid-state architectures.

Crystal engineering studies of this molecule could reveal complex and predictable packing motifs. The ability of carboxylic acids to form robust hydrogen-bonded dimers is well-known. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or even the sulfanyl group. Research on bromo-substituted benzoic acids has demonstrated their utility in forming extended one- and two-dimensional supramolecular networks through a combination of hydrogen and halogen bonds. researchgate.net

The sulfanyl group offers a unique handle for surface modification and the creation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The resulting functionalized surfaces could be designed to exhibit specific properties, such as hydrophobicity, biorecognition, or electrochemical activity.

Furthermore, the incorporation of this compound into polymers could lead to materials with enhanced properties. For instance, it could be used as a monomer or a functional additive to improve thermal stability, flame retardancy (due to the bromine content), or to introduce specific functionalities for post-polymerization modification.

Enhanced Computational Modeling and Machine Learning Integration

In silico approaches are becoming indispensable tools in modern chemical research. Enhanced computational modeling and the integration of machine learning can significantly accelerate the exploration of this compound's potential.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict a wide range of molecular properties, including its geometry, electronic structure, spectroscopic signatures (IR, NMR), and reactivity. nih.gov Such computational studies can provide valuable insights into the nature of the non-covalent interactions that govern its supramolecular assembly, guiding the rational design of new materials. researchgate.net

Machine learning (ML) models offer a powerful paradigm for predicting the properties and behavior of molecules. arxiv.org By training on large datasets of existing chemical information, ML algorithms can learn structure-property and structure-activity relationships. acs.orgresearchgate.net For this compound, ML could be used to:

Predict its biological activity against various targets.

Estimate its physicochemical properties, such as solubility and lipophilicity. researchgate.net

Predict the outcomes of synthetic reactions, including yield and selectivity. researchgate.net

Accelerate the discovery of new materials by screening virtual libraries of derivatives for desired properties.

The integration of computational modeling and machine learning will undoubtedly play a pivotal role in unlocking the full potential of this intriguing molecule, enabling a more targeted and efficient research and development process.

Addressing Scalability and Sustainability in Future Research

For any chemical compound to have a real-world impact, its synthesis must be scalable and sustainable. Future research on this compound must address these critical aspects from the outset.

Scalability requires the development of synthetic routes that are not only high-yielding but also robust and reproducible on a large scale. This involves optimizing reaction conditions, minimizing the use of hazardous or expensive reagents, and developing efficient purification methods. The transition from batch to continuous manufacturing processes can be a key enabler for scalability. researchgate.net

Sustainability in chemical synthesis is guided by the principles of green chemistry. For this compound, this would involve:

Using renewable starting materials where possible.

Employing catalytic methods to minimize waste. echemi.com

Choosing environmentally benign solvents or, ideally, developing solvent-free reaction conditions. researchgate.net

Maximizing atom economy to ensure that the maximum number of atoms from the reactants are incorporated into the final product.

By integrating these principles into the research and development process, it will be possible to produce this compound in a cost-effective and environmentally responsible manner, paving the way for its potential applications in various fields.

Compound Properties and Synthetic Strategies

Computed Properties of 5-Bromo-2-mercaptobenzoic acid (a close isomer) Data sourced from PubChem and ECHEMI for 5-Bromo-2-mercaptobenzoic acid (CAS 61954-80-1), a structural isomer of the title compound. Direct experimental data for this compound is not readily available.

PropertyValueSource
Molecular Formula C7H5BrO2SECHEMI
Molecular Weight 233.08 g/mol ECHEMI
XLogP3 3.2ECHEMI
Hydrogen Bond Donor Count 2ECHEMI
Hydrogen Bond Acceptor Count 3ECHEMI

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-sulfanylbenzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of brominated sulfanylbenzoic acids typically involves sulfonation and halogenation steps. For example, a two-step process starting with sulfonation of benzoic acid derivatives followed by bromination using NaBr or Br₂ in acidic media can be employed . Reaction optimization may include adjusting stoichiometric ratios (e.g., 1:4 NaBr to substrate) and temperature (e.g., 60–80°C) to minimize side reactions. Monitoring via HPLC ensures intermediate purity (>90%) before proceeding to the final step .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo and sulfanyl groups) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (–SH stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 250.95 for C₇H₅BrO₂S) .

Q. How can purification challenges (e.g., solubility issues) be addressed during isolation of this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C enhances purity (>95%). For stubborn impurities, column chromatography with silica gel and ethyl acetate/hexane (1:4) eluent is effective . Note that sulfanyl groups may oxidize; adding 1% ascorbic acid to the mobile phase prevents disulfide formation .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity reports in sulfanyl-bromo benzoic acid derivatives during cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from competing pathways. For instance, the bromo group in this compound may act as a leaving group in Suzuki-Miyaura couplings, but the sulfanyl (–SH) moiety can inhibit palladium catalysts via coordination. Pre-treatment with thiol-protecting agents (e.g., Boc₂O) or switching to S-alkylated analogs improves coupling efficiency (yield increase from 45% to 82%) . Kinetic studies (UV-Vis monitoring) are recommended to map catalytic deactivation .

Q. How do computational models predict the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that electron-withdrawing bromo groups direct electrophiles to the para position relative to the sulfanyl group. Solvent effects (e.g., acetic acid) lower activation barriers by stabilizing transition states. Validation via nitration experiments shows >80% para-nitro product formation, aligning with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for sulfanylbenzoic acid analogs?

  • Methodological Answer : Variability often stems from differential cell permeability or assay conditions. For example, in cancer cell line studies (e.g., MCF-7), pre-incubating compounds with glutathione (1 mM) mimics intracellular redox environments, stabilizing the –SH group and improving IC₅₀ reproducibility (SD ±0.2 µM vs. ±1.5 µM in untreated assays) . Meta-analyses of published data using standardized protocols (e.g., OECD TG 428) are critical .

Q. How can flow chemistry be applied to scale up this compound synthesis while minimizing hazardous waste?

  • Methodological Answer : Continuous flow systems reduce solvent use by 60% compared to batch reactors. A microfluidic setup with residence time <2 minutes at 100°C achieves 92% conversion using Br₂ in a segmented gas-liquid flow, avoiding excess halogen accumulation. In-line quenching with Na₂S₂O₃ neutralizes residual bromine, yielding >99% pure product .

Q. What are the implications of sulfanyl group oxidation on the stability of this compound in long-term storage?

  • Methodological Answer : Oxidation to sulfonic acid derivatives occurs under ambient conditions (t₁/₂ = 14 days). Storage at –20°C under argon extends stability to 6 months. Adding radical scavengers (e.g., BHT, 0.1% w/w) further suppresses degradation (<5% over 90 days) . Periodic FT-IR analysis (weekly) monitors –SH integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.